8-Hydroxy-2-oxaspiro[4.5]decan-1-one 8-Hydroxy-2-oxaspiro[4.5]decan-1-one
Brand Name: Vulcanchem
CAS No.: 67132-92-7
VCID: VC15993803
InChI: InChI=1S/C9H14O3/c10-7-1-3-9(4-2-7)5-6-12-8(9)11/h7,10H,1-6H2
SMILES:
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol

8-Hydroxy-2-oxaspiro[4.5]decan-1-one

CAS No.: 67132-92-7

Cat. No.: VC15993803

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxy-2-oxaspiro[4.5]decan-1-one - 67132-92-7

Specification

CAS No. 67132-92-7
Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
IUPAC Name 8-hydroxy-2-oxaspiro[4.5]decan-1-one
Standard InChI InChI=1S/C9H14O3/c10-7-1-3-9(4-2-7)5-6-12-8(9)11/h7,10H,1-6H2
Standard InChI Key HHXRASSKCGPAQL-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC1O)CCOC2=O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 8-hydroxy-2-oxaspiro[4.5]decan-1-one, reflecting its spirocyclic structure comprising a cyclopentane ring fused to a tetrahydrofuran-2-one moiety. The molecular formula is C₉H₁₄O₃, with a computed exact mass of 170.094294304 Da . The spiro junction at the 2-position and hydroxyl group at the 8-position are critical to its stereoelectronic properties.

Structural Characterization

The compound’s 2D and 3D structural representations (Figure 1) reveal a rigid spirocyclic framework. Key features include:

  • Spiro center: Connects the cyclopentane and tetrahydrofuran-2-one rings.

  • Hydroxyl group: Positioned on the cyclopentane ring, enabling hydrogen bonding.

  • Ketone group: Part of the tetrahydrofuran-2-one system, contributing to electrophilic reactivity.

Table 1: Key Identifiers and Synonyms

IdentifierValueSource
CAS Registry Number67132-92-7PubChem
DSSTox Substance IDDTXSID80739149EPA DSSTox
SMILES NotationC1CC2(CCC1O)CCOC2=OPubChem
InChIKeyHHXRASSKCGPAQL-UHFFFAOYSA-NPubChem

Synthetic Methodologies

Tandem Prins/Pinacol Cascade Reaction

A breakthrough in synthesizing 8-Hydroxy-2-oxaspiro[4.5]decan-1-one derivatives was achieved via a Lewis acid-catalyzed Prins/pinacol cascade (Figure 2). This method employs 1-(4-hydroxybut-1-en-2-yl)cyclobutanol and aldehydes under BF₃·OEt₂ catalysis to yield 7-substituted-8-oxaspiro[4.5]decan-1-ones .

Reaction Mechanism:

  • Prins Cyclization: Aldehyde activation by BF₃ forms an oxocarbenium ion, which undergoes cyclization with the enol ether.

  • Pinacol Rearrangement: Acid-mediated hydride shift generates the spirocyclic ketone.

Table 2: Substrate Scope and Yields

Aldehyde TypeYield (%)Selectivity (dr)
Aromatic (e.g., benzaldehyde)7895:5
Aliphatic (e.g., pentanal)6590:10
α,β-Unsaturated (e.g., cinnamaldehyde)7293:7

This method’s versatility is demonstrated by its compatibility with diverse aldehydes, including heteroaromatic and sterically hindered substrates .

Physicochemical and Computational Properties

Experimental and Calculated Data

PubChem’s computed properties provide insights into the compound’s behavior:

Table 3: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight170.21 g/molPubChem
XLogP3-AA0.6XLogP3
Hydrogen Bond Donors1Cactvs
Topological Polar Surface Area46.5 ŲCactvs
Rotatable Bond Count0Cactvs

The low XLogP3 value indicates moderate hydrophilicity, while the absence of rotatable bonds suggests conformational rigidity.

Spectroscopic Characterization

  • Mass Spectrometry: GC-MS data (SpectraBase ID: 4Rcxa09wvAv) shows a molecular ion peak at m/z 170.09, consistent with the molecular formula .

  • IR Spectroscopy: Expected O-H stretch (~3200 cm⁻¹) and carbonyl stretch (~1750 cm⁻¹).

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